molecular formula C24H28FN3O2 B1146448 YIL781

YIL781

Cat. No.: B1146448
M. Wt: 409.5 g/mol
InChI Key: FRKXOBMDEXCHHD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YIL 781: is a selective antagonist of the ghrelin receptor, specifically targeting the growth hormone secretagogue receptor 1a (GHS-R1a). This compound has shown promise in improving glucose homeostasis both in vivo and in vitro by blocking the secretion of ghrelin .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of YIL 781 involves multiple steps, including the formation of a quinazolinone core structure. The key steps include:

Industrial Production Methods: : Industrial production of YIL 781 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: : YIL 781 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

YIL 781 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the ghrelin receptor and its role in various physiological processes.

    Biology: Investigated for its effects on glucose metabolism and insulin secretion.

    Medicine: Potential therapeutic applications in treating metabolic disorders such as diabetes and obesity.

    Industry: Used in the development of new drugs targeting the ghrelin receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of YIL 781: : YIL 781 is unique in its high selectivity for the ghrelin receptor and its ability to improve glucose homeostasis without significantly affecting other receptors. This makes it a valuable tool for studying the ghrelin receptor and its role in metabolic processes .

Properties

IUPAC Name

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKXOBMDEXCHHD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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